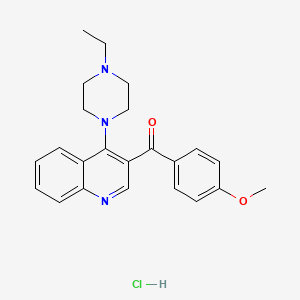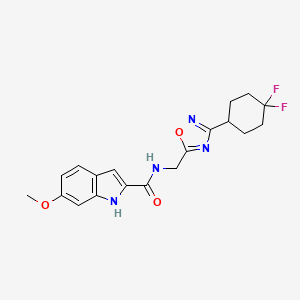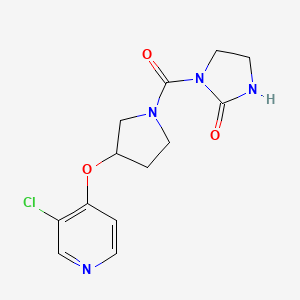
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride, also known as EPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Quinoline Derivatives
Quinoline derivatives, including compounds structurally related to "4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride," are extensively studied for their potential in various scientific applications. For instance, Bänziger et al. (2000) describe a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the efficiency of synthesizing quinoline derivatives for pharmaceutical applications (Bänziger et al., 2000).
Antimicrobial and Antifungal Activities
Research on quinoline compounds often explores their antimicrobial and antifungal properties. For example, Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives from quinoline, assessing their antibacterial and antifungal activities. The study found that certain derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, as well as fungi, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Hassan, 2013).
Pharmacological Potential
Quinoline derivatives are also investigated for their potential in pharmacology, particularly as inhibitors of specific enzymes or receptors. For instance, Boschelli et al. (2007) explored the inhibition of Src kinase activity by quinolinecarbonitriles, identifying compounds with potent inhibitory effects. This research underscores the relevance of quinoline derivatives in the design of enzyme inhibitors for therapeutic purposes (Boschelli et al., 2007).
Eigenschaften
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-3-25-12-14-26(15-13-25)22-19-6-4-5-7-21(19)24-16-20(22)23(27)17-8-10-18(28-2)11-9-17;/h4-11,16H,3,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVGBWMOFYSWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)


![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)

![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2681506.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)